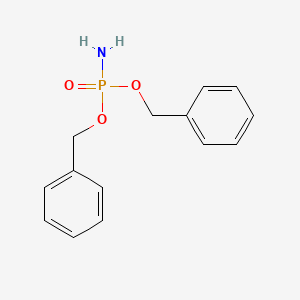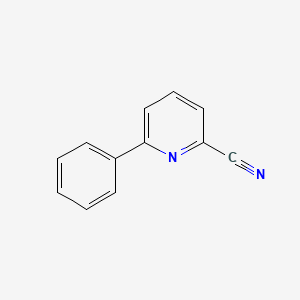![molecular formula C12H22O5 B3052227 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate CAS No. 39670-09-2](/img/structure/B3052227.png)
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate
Übersicht
Beschreibung
“2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate” is a chemical compound with the molecular formula C12H22O5 . It is also known by other names such as Ethoxytriethyleneglycol methacrylate and ethoxytriethylene glycol methacrylate . The molecular weight of this compound is 246.30 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[2-(2-ethoxyethoxy)ethoxy]ethyl 2-methylprop-2-enoate . The InChI representation is InChI=1S/C12H22O5/c1-4-14-5-6-15-7-8-16-9-10-17-12(13)11(2)3/h2,4-10H2,1,3H3 . The Canonical SMILES representation is CCOCCOCCOCCOC(=O)C(=C)C .
Physical And Chemical Properties Analysis
The computed properties of “2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate” include a molecular weight of 246.30 g/mol, XLogP3 of 1.1, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 5, and Rotatable Bond Count of 12 . The compound has a density of 1.0±0.1 g/cm3, boiling point of 311.7±22.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, enthalpy of vaporization of 55.3±3.0 kJ/mol, flash point of 132.1±22.4 °C, index of refraction of 1.439, molar refractivity of 64.2±0.3 cm3, polar surface area of 54 Å2, polarizability of 25.5±0.5 10-24 cm3, surface tension of 31.6±3.0 dyne/cm, and molar volume of 244.1±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Thermoresponsive Polymers
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate is used in the synthesis of water-soluble and thermoresponsive polymers. A study by Han, Hagiwara, and Ishizone (2003) explored the anionic polymerizations of this compound and its relatives, resulting in polymers with varying solubility and cloud points depending on the length of the hydrophilic oligo(ethylene glycol) unit (Han, Hagiwara, & Ishizone, 2003).
Polymerization and Thermal Properties
Pal and De (2012) investigated the interaction of 2-(2-methoxyethoxy)ethyl methacrylate with molecular oxygen under high pressure, producing a water-soluble, thermoresponsive polymer. This polymer degrades exothermically, with its structure confirmed by spectroscopy, elemental analysis, calorimetry, and mass spectrometry (Pal & De, 2012).
Biomembrane Adhesive Applications
Yu et al. (2014) described the synthesis of a novel polymer using a monomer structurally similar to 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate. This polymer displays a lower critical solution temperature (LCST) and functions as a universal thermally reversible biomembrane adhesive. It can bind to mammalian cell membranes and internalize into the cytoplasm below the LCST, offering potential for cell manipulation and tissue engineering (Yu et al., 2014).
Polymer Nano-Objects and Thermosensitivity
Tan et al. (2016) conducted a study on the photoinitiated RAFT dispersion polymerization of hydroxypropyl methacrylate in water using thermoresponsive copolymers, including 2-(2-methoxyethoxy) ethyl methacrylate. This process enabled the formation of thermoresponsive diblock copolymer nano-objects with various morphologies like spheres, worms, and vesicles (Tan et al., 2016).
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, and spray. Contaminated work clothing should not be allowed out of the workplace. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces .
Wirkmechanismus
Target of Action
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate is an organic chemical compound with the molecular formula C9H16O4
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate. For instance, it is known to be stable under normal temperature and pressure . It should be stored in a cool, dry place, and it should be kept away from oxidizing agents . It is harmful to aquatic life, and precautions should be taken to prevent it from entering groundwater, waterways, or sewage systems .
Eigenschaften
IUPAC Name |
2-[2-(2-ethoxyethoxy)ethoxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c1-4-14-5-6-15-7-8-16-9-10-17-12(13)11(2)3/h2,4-10H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFPEAGEJJSYCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOCCOC(=O)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865966 | |
| Record name | Ethyltriglycol methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39670-09-2 | |
| Record name | 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39670-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-(2-ethoxyethoxy)ethoxy)ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039670092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-[2-(2-ethoxyethoxy)ethoxy]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyltriglycol methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2-ethoxyethoxy)ethoxy]ethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


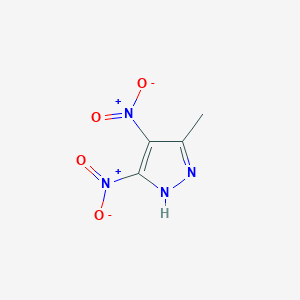
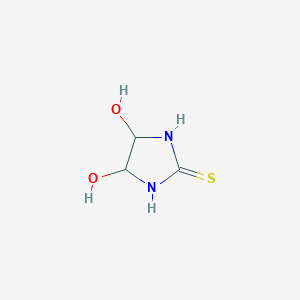

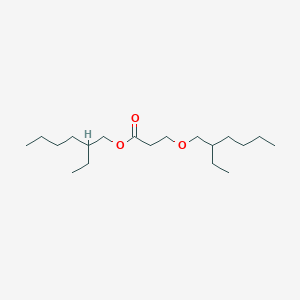

![Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B3052157.png)




